N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan derivative is replaced by the thiomorpholine moiety.
Triazole Formation:
Amide Bond Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the cycloaddition step and large-scale purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups that can mimic biological substrates or inhibitors.
Medicine
Medically, this compound has potential applications as a drug candidate. Its triazole ring is known for its stability and bioactivity, making it a promising scaffold for the development of pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the furan and triazole rings.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the triazole ring can form hydrogen bonds or coordinate with metal ions. The thiomorpholine moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)-2-piperidinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(2-(furan-3-yl)-2-morpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the thiomorpholine moiety, which can impart different solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in drug design or material science.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18-9-12(16-17-18)14(20)15-8-13(11-2-5-21-10-11)19-3-6-22-7-4-19/h2,5,9-10,13H,3-4,6-8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORMZWLEULIWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.